molecular formula C16H14Cl2N2O3 B11168766 (2,6-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

(2,6-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B11168766
M. Wt: 353.2 g/mol
InChI Key: MKYABGGONWNRHE-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a dichlorophenyl group, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone typically involves the following steps:

    Formation of the furan-2-ylcarbonyl chloride: This is achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Preparation of the piperazine derivative: The piperazine ring is functionalized by reacting it with the furan-2-ylcarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the dichlorophenyl group: The final step involves the reaction of the piperazine derivative with 2,6-dichlorobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted dichlorophenyl derivatives.

Scientific Research Applications

(2,6-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets such as enzymes and receptors. The dichlorophenyl group enhances its binding affinity to hydrophobic pockets, while the piperazine moiety facilitates interaction with polar residues. The furan ring contributes to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dichlorophenyl)[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone is unique due to the presence of the furan-2-ylcarbonyl group, which imparts distinct chemical properties and biological activities compared to other similar compounds. This structural feature enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C16H14Cl2N2O3

Molecular Weight

353.2 g/mol

IUPAC Name

[4-(2,6-dichlorobenzoyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C16H14Cl2N2O3/c17-11-3-1-4-12(18)14(11)16(22)20-8-6-19(7-9-20)15(21)13-5-2-10-23-13/h1-5,10H,6-9H2

InChI Key

MKYABGGONWNRHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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